molecular formula C4H2Cl2N2O B026424 4,5-Dichloro-3(2H)-pyridazinone CAS No. 932-22-9

4,5-Dichloro-3(2H)-pyridazinone

Cat. No. B026424
CAS RN: 932-22-9
M. Wt: 164.97 g/mol
InChI Key: VJWXIRQLLGYIDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,5-Dichloro-3(2H)-pyridazinone and its derivatives involves various chemical reactions, including the interaction of dihalo-pyridazinones with ammonia and amines, leading to mixtures of amino-halo-pyridazinones. These mixtures can be separated by chromatography, and the structures of the compounds are elucidated through retention values and independent synthesis methods (Pilgram & Pollard, 1977).

Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-3(2H)-pyridazinone derivatives, such as cardiotonic compounds, has been examined to assist in drug-design studies. X-ray crystallography has been used to map the three-dimensional structure of these compounds, revealing that they are essentially planar, with minor regions of nonplanarity due to certain substituents. This structural information is crucial for understanding the compound's reactivity and potential biological activity (Robertson et al., 1987).

Chemical Reactions and Properties

4,5-Dichloro-3(2H)-pyridazinone undergoes various chemical reactions, leading to the formation of diverse derivatives. These reactions include Suzuki-Miyaura cross-coupling, which allows the facile synthesis of substituted pyridazinones. This method has been employed under microwave irradiation, demonstrating the compound's versatility in chemical transformations (Cao et al., 2008).

Physical Properties Analysis

The physical properties of 4,5-Dichloro-3(2H)-pyridazinone, such as its crystalline modifications and polarographic activity, have been studied to understand its behavior in different environments. These properties are essential for determining the compound's stability, solubility, and suitability for various applications (Dulak et al., 1967).

Chemical Properties Analysis

The chemical properties of 4,5-Dichloro-3(2H)-pyridazinone, including its reactivity in nucleophilic substitution reactions, have been explored to synthesize polysubstituted derivatives. These studies highlight the compound's potential as a scaffold for developing new chemical entities with diverse functionalities, which could be valuable in drug discovery and other fields (Pattison et al., 2009).

Scientific Research Applications

  • Synthesis of commercially important herbicides and insecticides (Stevenson et al., 2005).
  • Creation of various polyfunctional pyridazinone systems potentially useful in drug discovery through sequential nucleophilic substitution reactions (Pattison et al., 2009).
  • Synthesis of 4-chloro-5-fluoro-2-aryl-3(2H)-pyridazinones (Pei & Yang, 2010).
  • Development of new compounds useful as prodrugs, microbiocides, or pesticides through the synthesis and derivatization of 4-mercapto-6-phenylpyridazin-3(2H)-ones (Tsolomiti et al., 2007).
  • Displaying extremely potent positive inotropic activity and vasodilating activity, as shown by 4,5-Dichloro-3(2H)-pyridazinone hydrochloride (Okushima et al., 1987).
  • Exhibiting fungicidal and genotoxic activity, with certain derivatives like alkylsulfonyl-derivatives showing notable results (Carmellino et al., 1993).
  • Facilitating the development of novel chitin synthesis inhibitors via microwave-assisted synthesis of 4-amino-3(2H)-pyridazinones (Cao et al., 2006).
  • Potential anti-oxidant activity in synthesized 3(2H)-one pyridazinone derivatives, acting as potent antioxidants at certain concentrations (Mehvish & Kumar, 2022).
  • Efficient preparation of 4,5-Dialkynyl-2-(methyl or phenyl)-3(2H)-pyridazinones for the synthesis of symmetrically and unsymmetrically disubstituted enediyne (R'kyek et al., 2001).
  • Moderate antibacterial activity against Gram-positive bacteria in vitro (Ghani Essam Abdel, 1991).

Safety And Hazards

4,5-Dichloro-3(2H)-pyridazinone may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,5-dichloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWXIRQLLGYIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90239322
Record name 3(2H)-Pyridazinone, 4,5-dichloro-
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Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4,5-Dichloro-3(2H)-pyridazinone

CAS RN

932-22-9
Record name 4,5-Dichloro-3(2H)-pyridazinone
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Record name 4,5-Dichloro-3(2H)-pyridazinone
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Record name 3(2H)-Pyridazinone, 4,5-dichloro-
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Record name 4,5-Dichloropyridazin-3(2H)-one
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Synthesis routes and methods I

Procedure details

A stirred solution of 3.9 grams of mucochloric acid in water is warmed to 8°-100° C., and a mixture of 3.1 grams of hydrazine sulfate and 3.0 grams of sodium acetate is added. A solid is collected by filtration and recrystallized from water to yield 3.0 grams of 4,5-dichloro-3-pyridazone; m.p. 199°-200° C. The reaction is repeated several times.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Hydrazine sulfate (305.7 g, 2.35 mol) was added to a solution of 3,4-dichloro-5-hydroxy-5H-furan-2-one (419 g, 2.48 mol) and sodium acetate (212 g, 2.58 mol) in water (600 mL). The mixture was stirred at reflux for 4 h. After filtration and evaporation, the residual solid was recrystallized from ethanol to afford 4,5-dichloropyridazin-3(2H)-one (216 g, 67%) as an off-white solid. LC-MS 165 [M+H+].
Quantity
305.7 g
Type
reactant
Reaction Step One
Quantity
419 g
Type
reactant
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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